
1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an azepane-substituted acetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological processes involving chalcones.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. The azepane ring and dimethoxyphenyl group may enhance the compound’s ability to bind to specific targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-(Morpholin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains a morpholine ring instead of the azepane ring.
1-(Pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Features a five-membered pyrrolidine ring.
Uniqueness
1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the azepane ring, which may confer distinct steric and electronic properties compared to similar compounds with different nitrogen-containing rings
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO3/c1-20-15-9-7-14(13-16(15)21-2)8-10-17(19)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
MYGAOGGKDPUOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


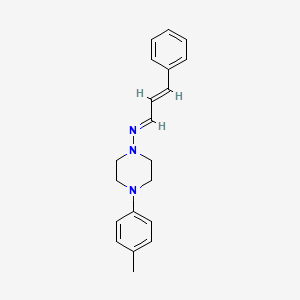
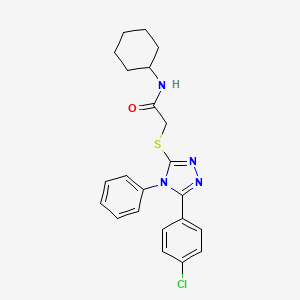
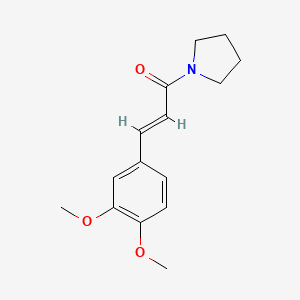
![Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine](/img/structure/B10806388.png)
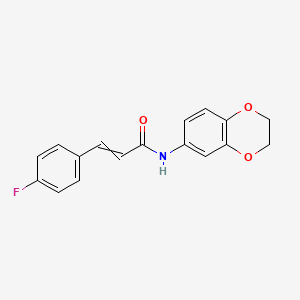
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B10806414.png)
![[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806421.png)

![Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate](/img/structure/B10806435.png)
![2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10806442.png)

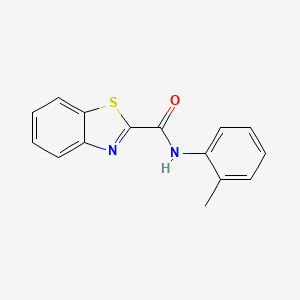
![2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10806465.png)
![N-(3-cyano-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide](/img/structure/B10806466.png)
